molecular formula C26H24N2O6S B12388384 hCA/Wnt/|A-catenin-IN-1

hCA/Wnt/|A-catenin-IN-1

Cat. No.: B12388384
M. Wt: 492.5 g/mol
InChI Key: XIALBSFHRHQZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

hCA/Wnt/β-catenin-IN-1 is a compound known for its dual inhibitory action on human carbonic anhydrase (hCA) and the Wnt/β-catenin signaling pathway. This compound has shown significant potential in reducing cancer cell viability, including those resistant to doxorubicin . It is particularly noted for its inhibitory effects on hCA II, hCA IX, and hCA XII .

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .

Industrial Production Methods

Industrial production methods for hCA/Wnt/β-catenin-IN-1 are not widely documented, as this compound is primarily used in research settings. standard practices in pharmaceutical manufacturing, such as batch processing and stringent quality control measures, are likely employed to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

hCA/Wnt/β-catenin-IN-1 primarily undergoes inhibition reactions where it interacts with its target enzymes and signaling pathways. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The compound is often used in conjunction with reagents that facilitate its solubility and stability, such as dimethyl sulfoxide (DMSO). The conditions for its reactions are typically mild, reflecting the physiological environment in which it is intended to function .

Major Products Formed

The primary product of the interaction between hCA/Wnt/β-catenin-IN-1 and its targets is the inhibited form of the enzyme or signaling pathway component. This inhibition leads to reduced cancer cell viability and decreased activity of the Wnt/β-catenin signaling pathway .

Scientific Research Applications

hCA/Wnt/β-catenin-IN-1 has a wide range of applications in scientific research:

Mechanism of Action

hCA/Wnt/β-catenin-IN-1 exerts its effects by binding to the active sites of human carbonic anhydrase enzymes and components of the Wnt/β-catenin signaling pathway. This binding inhibits the activity of these targets, leading to reduced cell proliferation and survival in cancer cells. The molecular targets include hCA II, hCA IX, hCA XII, and components of the Wnt/β-catenin pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

hCA/Wnt/β-catenin-IN-1 is unique in its dual inhibitory action on both human carbonic anhydrase and the Wnt/β-catenin signaling pathway. This dual action makes it particularly effective in targeting multidrug-resistant cancer cells, setting it apart from other inhibitors that target only one of these pathways .

Properties

Molecular Formula

C26H24N2O6S

Molecular Weight

492.5 g/mol

IUPAC Name

4-[3-phenyl-4-(3,4,5-trimethoxybenzoyl)pyrrol-1-yl]benzenesulfonamide

InChI

InChI=1S/C26H24N2O6S/c1-32-23-13-18(14-24(33-2)26(23)34-3)25(29)22-16-28(15-21(22)17-7-5-4-6-8-17)19-9-11-20(12-10-19)35(27,30)31/h4-16H,1-3H3,(H2,27,30,31)

InChI Key

XIALBSFHRHQZOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.